molecular formula C4H8ClN2PS B14058878 Bis[(aziridin-1-yl)]phosphinothioic chloride CAS No. 62679-38-3

Bis[(aziridin-1-yl)]phosphinothioic chloride

Cat. No.: B14058878
CAS No.: 62679-38-3
M. Wt: 182.61 g/mol
InChI Key: QHFFIPVTRAMCTJ-UHFFFAOYSA-N
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Description

Bis[(aziridin-1-yl)]phosphinothioic chloride is a chemical compound known for its unique structure and reactivity It contains two aziridine rings attached to a phosphinothioic chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[(aziridin-1-yl)]phosphinothioic chloride typically involves the reaction of aziridine with phosphinothioic chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and high yield. Safety measures are also crucial due to the reactive nature of the compound .

Chemical Reactions Analysis

Types of Reactions

Bis[(aziridin-1-yl)]phosphinothioic chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of phosphinothioic oxides, while substitution reactions can yield various substituted aziridine derivatives .

Scientific Research Applications

Bis[(aziridin-1-yl)]phosphinothioic chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis[(aziridin-1-yl)]phosphinothioic chloride involves its reactivity with various molecular targets. The aziridine rings can interact with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including drug development and material synthesis .

Comparison with Similar Compounds

Similar Compounds

    Thiotepa: A related compound used in chemotherapy.

    Phosphinothioic amides: Compounds with similar structures but different functional groups.

Properties

CAS No.

62679-38-3

Molecular Formula

C4H8ClN2PS

Molecular Weight

182.61 g/mol

IUPAC Name

bis(aziridin-1-yl)-chloro-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C4H8ClN2PS/c5-8(9,6-1-2-6)7-3-4-7/h1-4H2

InChI Key

QHFFIPVTRAMCTJ-UHFFFAOYSA-N

Canonical SMILES

C1CN1P(=S)(N2CC2)Cl

Origin of Product

United States

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